![molecular formula C19H25N3O2S2 B2798494 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 946303-77-1](/img/structure/B2798494.png)
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both azepane and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives and thiophene derivatives. These intermediates are then coupled through various reactions, such as amide bond formation, to yield the final product. Common reagents and conditions might include the use of coupling agents like EDCI or DCC, and solvents like dichloromethane or DMF.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing amide bonds to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the amide bonds may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a piperidine ring instead of an azepane ring.
N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with furan rings instead of thiophene rings.
Uniqueness
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of both azepane and thiophene rings, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c23-18(20-12-16-6-5-10-26-16)19(24)21-13-17(15-7-11-25-14-15)22-8-3-1-2-4-9-22/h5-7,10-11,14,17H,1-4,8-9,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVBVHIZKXSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
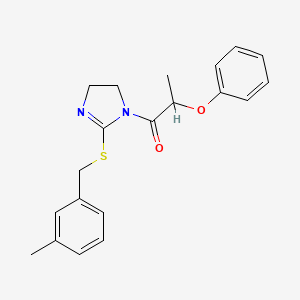
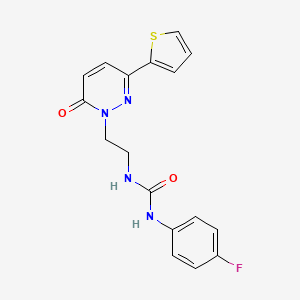
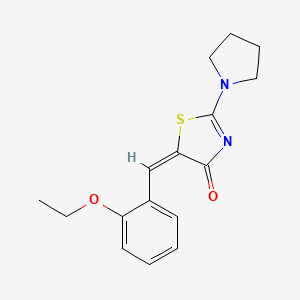
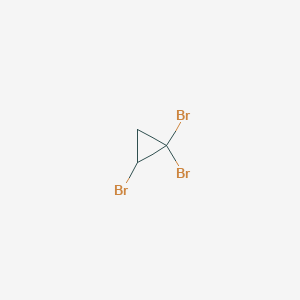
![N-(4-chlorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2798416.png)
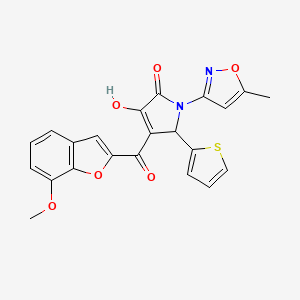
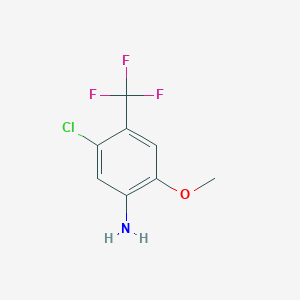
![1-[(4-fluorophenyl)methyl]-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea](/img/structure/B2798420.png)
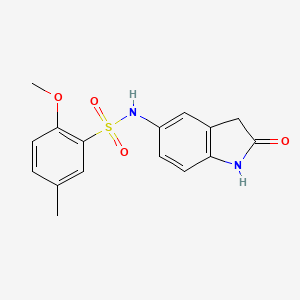
![N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798424.png)
methanone](/img/structure/B2798425.png)
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethylacetamide](/img/structure/B2798430.png)
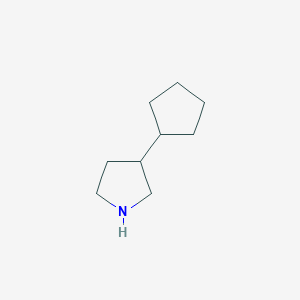
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2798433.png)
